N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-11-6-4-10(5-7-11)16(20)19-17-18-12-8-13(22-2)14(23-3)9-15(12)24-17/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUWCVBZVRPZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.
Antimicrobial Properties
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide has demonstrated antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways makes it a candidate for developing new antibiotics.
Inhibition of Enzymatic Activity
The compound has been investigated for its potential to inhibit enzymes such as cholinesterase and certain kinases. This inhibition can be beneficial in treating conditions like Alzheimer's disease or certain cancers where enzyme overactivity is a concern.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various benzothiazole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase enzymes .
Case Study 2: Antimicrobial Efficacy
In a recent investigation published in Pesticide Science, researchers evaluated the antimicrobial efficacy of several benzothiazole derivatives against Escherichia coli and Staphylococcus aureus. The study found that this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
Summary of Findings
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and benzamide groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The benzothiazole ring may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s structural and functional uniqueness is highlighted through comparisons with benzothiazole derivatives reported in recent patents and commercial catalogs. Key differences in substituents, pharmacological profiles, and hypothesized properties are summarized below:
Structural Comparisons
Table 1: Structural Features of Selected Benzothiazole Derivatives
Key Observations:
Methoxy Substitution : The target compound’s 5,6-dimethoxy groups distinguish it from unsubstituted benzothiazoles (e.g., Example 1 and 24 in the patent), which may reduce steric hindrance and alter binding pocket interactions .
Amide vs. Carboxylic Acid/Sulfamoyl Groups: The 4-methoxybenzamide group contrasts with carboxylic acid (Example 1) or sulfamoyl (e.g., 3-[(2-cyanoethyl)(methyl)sulfamoyl]-4-methylbenzoic acid ) moieties.
Hybrid Scaffolds : Example 24 incorporates a pyrido-pyridazine ring, suggesting broader polypharmacology compared to the target compound’s simpler benzothiazole-amide design .
Pharmacological and Physicochemical Comparisons
Table 2: Hypothesized Properties Based on Structural Features
Key Findings:
- The target compound’s methoxy groups likely confer superior metabolic stability compared to unsubstituted analogs, as seen in Example 14, where glycine substitution may increase susceptibility to hydrolysis .
- Example 1’s carboxylic acid group enhances solubility but may limit blood-brain barrier penetration, whereas the target compound’s lipophilic profile favors CNS-targeting applications .
Biological Activity
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its benzothiazole moiety and methoxybenzamide structure. The synthesis typically involves multi-step organic reactions starting from 5,6-dimethoxybenzothiazole and 4-methoxybenzoic acid derivatives. Common methods include:
- Condensation Reactions : Utilizing piperidine as a catalyst in ethanol solvent.
- Reflux Conditions : Often employed to facilitate the reaction between the benzothiazole derivative and the amine.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated significant activity with IC50 values comparable to established chemotherapeutics like doxorubicin and etoposide.
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| HCT 116 | 3.7 | Doxorubicin | 0.5 |
| MCF-7 | 1.2 | Etoposide | 0.8 |
| HEK 293 | 5.3 | - | - |
The compound's mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of specific signaling pathways related to cell survival and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Study on Antitumor Activity
A study conducted on various benzothiazole derivatives, including this compound, revealed that these compounds exhibited superior antitumor activity in vitro compared to traditional agents. The study utilized both 2D and 3D cell culture models to assess cell viability and proliferation rates .
Mechanistic Insights
Research into the mechanism of action indicates that this compound interacts with cellular targets involved in apoptosis regulation. It was observed that the compound could bind to DNA within the minor groove, affecting gene expression related to cell cycle progression and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
